Fmoc-Ala-Ser(yMe,Mepro)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

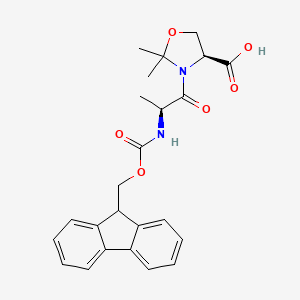

“Fmoc-Ala-Ser(yMe,Mepro)-OH” is a synthetic peptide derivative commonly used in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an alanine-serine dipeptide, where the serine residue is modified with a methyl group and a methoxyproline group. This compound is utilized in various biochemical and pharmaceutical research applications due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “Fmoc-Ala-Ser(yMe,Mepro)-OH” typically involves the following steps:

Fmoc Protection: The amino group of alanine is protected with the Fmoc group using Fmoc-chloride in the presence of a base such as diisopropylethylamine (DIPEA).

Peptide Coupling: The protected alanine is then coupled with serine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Modification of Serine: The hydroxyl group of serine is methylated using methyl iodide in the presence of a base.

Methoxyproline Addition: The methoxyproline group is introduced through a substitution reaction with the modified serine residue.

Industrial Production Methods

Industrial production of “this compound” follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

“Fmoc-Ala-Ser(yMe,Mepro)-OH” undergoes various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base like piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Substitution Reactions: Introduction of different functional groups at the serine residue.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: DIC and HOBt in DMF.

Substitution: Methyl iodide in the presence of a base like sodium hydride.

Major Products

Deprotected Peptide: Removal of the Fmoc group yields the free peptide.

Extended Peptide Chains: Coupling reactions result in longer peptide chains.

Modified Peptides: Substitution reactions yield peptides with different functional groups.

Applications De Recherche Scientifique

Key Applications

- Peptide Synthesis :

- Drug Development :

- Biochemical Studies :

- Material Science :

- Structural Studies :

Case Studies

-

Therapeutic Peptide Development :

Research has shown that using this compound in the synthesis of therapeutic peptides can lead to compounds with significantly improved resistance to proteolytic enzymes, enhancing their potential as drug candidates . -

Peptide Conformation Studies :

A study focusing on the modulation of peptide conformation using this compound demonstrated its effectiveness in stabilizing specific secondary structures, which are critical for biological activity . -

Nanostructured Materials :

Investigations into the use of this compound in creating nanostructured materials revealed its potential for developing novel drug delivery systems due to its biocompatibility and functionalization capabilities .

Mécanisme D'action

The mechanism of action of “Fmoc-Ala-Ser(yMe,Mepro)-OH” involves its role as a peptide building block. It participates in peptide bond formation through nucleophilic attack by the amino group of another amino acid or peptide. The Fmoc group provides stability during synthesis and is removed under basic conditions to reveal the free amino group for further reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Ala-Ser-OH: A simpler derivative without the methyl and methoxyproline modifications.

Fmoc-Ala-Ser(Me)-OH: Contains only the methyl modification on the serine residue.

Fmoc-Ala-Ser(Mepro)-OH: Contains only the methoxyproline modification on the serine residue.

Uniqueness

“Fmoc-Ala-Ser(yMe,Mepro)-OH” is unique due to the dual modifications on the serine residue, which can provide distinct chemical properties and reactivity compared to its simpler counterparts. These modifications can enhance the stability, solubility, and biological activity of the resulting peptides.

Activité Biologique

Fmoc-Ala-Ser(yMe,Mepro)-OH is a specialized compound widely utilized in peptide chemistry. Its unique structural characteristics, derived from the amino acids alanine and serine, along with the modification at the serine residue (ψMe,Mepro), enhance its functionality in various biological applications. This article delves into the biological activity of this compound, focusing on its chemical properties, applications in drug development, and its role in peptide synthesis.

This compound has the following chemical properties:

- Molecular Formula : C24H26N2O6

- Molecular Weight : 438.47 g/mol

- Appearance : White to beige powder

The compound features an Fmoc-protected amine group and a terminal carboxylic acid, which can be deprotected under basic conditions to yield a free amine for further conjugation reactions. The ψMe,Mepro modification introduces unique stereochemical properties that significantly enhance the stability and structure of synthesized peptides .

Stability and Enzymatic Resistance

One of the critical biological activities of this compound is its ability to improve the stability of peptides against enzymatic degradation. This property is particularly valuable in pharmaceutical development where peptides need to maintain their integrity during circulation in biological systems. The modification at the serine residue allows for the formation of pseudo-peptide bonds that confer resistance to proteolytic enzymes .

Peptide Synthesis

This compound is primarily employed as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the N-terminal amine during synthesis, facilitating selective coupling reactions. Its incorporation into peptide sequences leads to enhanced yields and purity due to its ability to reduce aggregation and improve solubility .

Applications in Drug Development

The compound plays a crucial role in developing therapeutic peptides and peptidomimetics. These synthetic peptides are designed to mimic natural peptide structures while offering improved pharmacokinetics. Key applications include:

- Therapeutic Peptides : this compound is used to design peptides that can target specific diseases effectively.

- Peptidomimetics : These compounds mimic natural peptides but possess enhanced stability and bioavailability, making them suitable for drug development .

Case Study: GLP-1 Peptide Fusion Constructs

In a study involving GLP-1 peptide fusion constructs, this compound was utilized as part of the sequence to enhance the biological activity of the resulting peptides. These constructs showed increased insulin secretion in response to glucose levels, demonstrating the potential of this compound in creating effective diabetes treatments .

Tables and Data Analysis

| Property | Value |

|---|---|

| Molecular Formula | C24H26N2O6 |

| Molecular Weight | 438.47 g/mol |

| Appearance | White to beige powder |

Synthetic Efficiency Comparison

A comparative analysis of synthetic efficiency using this compound versus traditional amino acids shows significant improvements in yield and purity:

| Compound Used | Yield (%) | Purity (%) |

|---|---|---|

| This compound | 86% | 87% |

| Traditional Serine | Varies | Highly heterogeneous |

Propriétés

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29)/t14-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRGOZHWQFEGGB-XOBRGWDASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.